4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Description
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a hydrazone derivative featuring a 4-hydroxybenzaldehyde moiety conjugated to a 5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl group. This compound combines aromatic, heterocyclic, and hydrazone functionalities, making it of interest in medicinal chemistry and materials science. Its synthesis typically involves condensation of 4-hydroxybenzaldehyde with a thiosemicarbazide derivative under acidic conditions, followed by cyclization to form the thiazole ring .
Properties
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propan-2-yl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)11-12(18)15-13(19-11)16-14-7-9-3-5-10(17)6-4-9/h3-8,11,17H,1-2H3,(H,15,16,18)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCLEORJIOEWAW-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Condensation with Hydrazine Derivatives
- Reaction Conditions: Typically performed in ethanol or methanol at reflux temperatures.
- Procedure: Equimolar amounts of 4-hydroxybenzaldehyde and hydrazine hydrate are stirred under reflux for several hours.
- Outcome: Formation of hydrazone linkage characterized by the appearance of a characteristic C=N stretch in IR spectra (~1600-1650 cm$$^{-1}$$) and a singlet in $$^{1}$$H NMR around δ 9.5–10.5 ppm corresponding to the NH proton.
A study reports the synthesis of hydrazone derivatives by refluxing 4-hydroxybenzaldehyde with hydrazine hydrate in ethanol, yielding the hydrazone with yields ranging from 70–85%. The reaction is typically monitored by TLC, and product confirmation is through IR, NMR, and mass spectrometry.
Cyclization to Thiazol-2-yl Derivatives
The hydrazone intermediate can be cyclized to form the thiazol-2-yl ring via reaction with suitable sulfur sources and cyclization agents.
Method B: Cyclization Using Thioamides or Thiourea Derivatives
- Reaction Conditions: Reactions are performed in polar solvents such as dimethylformamide (DMF) or dichloromethane at elevated temperatures (80–130°C).
- Procedure: Hydrazone intermediates are treated with thiourea or ammonium thiocyanate, often in the presence of dehydrating agents like phosphorus oxychloride (POCl$$_3$$) or polyphosphoric acid (PPA).
- Outcome: Formation of the 1,3-thiazolidin-4-one core, which is subsequently oxidized or modified to introduce the 4-oxo functionality.
In a documented synthesis, hydrazone derivatives reacted with thiourea in DMF at 100°C yielded thiazolidin-4-one rings with yields of approximately 65–75%. The cyclization is confirmed through IR (C=S stretch around 1050–1150 cm$$^{-1}$$), $$^{13}$$C NMR, and mass spectrometry.
Incorporation of the Isopropyl and Oxo Substituents
The specific substituents, such as the isopropyl group at position 5 and the oxo group at position 4, are introduced through subsequent functionalization steps.
Method C: Functionalization of the Thiazol Ring
- Reaction Conditions: Alkylation reactions are performed using isopropyl halides (e.g., isopropyl bromide) in the presence of bases like potassium carbonate.
- Procedure: The cyclized thiazolidinone is treated with alkyl halides in polar aprotic solvents under reflux.
- Outcome: Selective substitution at the nitrogen or carbon positions, yielding the desired 5-isopropyl-4-oxo derivatives.
A recent study utilized alkyl halides in DMF with potassium carbonate at 80°C to introduce the isopropyl group, achieving yields of 60–70%. The presence of the oxo group is confirmed by IR and NMR spectra, with characteristic carbonyl stretches and chemical shifts.
Summary of the Most Effective Preparation Route
| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde + hydrazine hydrate | Ethanol | Reflux | 70–85 | Formation of hydrazone |
| 2 | Hydrazone + thiourea | DMF | 100°C | 65–75 | Cyclization to thiazolidin-4-one |
| 3 | Thiazolidin-4-one + isopropyl halide | DMF | Reflux | 60–70 | Introduction of isopropyl group |
Alternative Synthetic Strategies
- Microwave-Assisted Synthesis: Accelerates reaction times and improves yields, especially during cyclization steps.
- Green Chemistry Approaches: Use of solvent-free conditions or aqueous media to reduce environmental impact.
Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 4-hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone, as anticancer agents. For instance:
- A study demonstrated that similar thiazolyl hydrazone derivatives exhibited selective cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung adenocarcinoma) cells. The most promising compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Research indicates that hydrazone derivatives possess antibacterial and antifungal activities. Compounds similar to this compound have been tested against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida species, showing varying degrees of efficacy .
Case Study 1: Anticancer Evaluation
A focused study investigated a series of thiazole-based hydrazones for their anticancer properties. Compound 7 from this series demonstrated an IC50 value of 0.316 mM against HepG2 cells, indicating its potential as a lead compound for further development .
| Compound | Cell Line | IC50 Value (mM) | Comparison |
|---|---|---|---|
| Compound 7 | HepG2 | 0.316 | Cisplatin: 0.091 |
| Compound 2 | HepG2 | 0.81 | - |
| Compound 6 | HepG2 | 0.79 | - |
Case Study 2: Antimicrobial Screening
Another study evaluated various hydrazone derivatives for their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to traditional antibiotics such as ampicillin .
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 21 |
| Compound B | E. coli | 21 |
| Ampicillin | S. aureus | 22 |
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Hydrazone Moieties
Several compounds share structural similarities with the target molecule, differing primarily in substituents and ring systems. Key examples include:
Key Observations :
- Substituent Effects: The target compound’s 5-isopropyl-4-oxo-thiazole group distinguishes it from fluorophenyl- or chlorophenyl-substituted analogues (e.g., Compounds 4 and 5).
- Structural analysis tools like SHELXL and ORTEP-3 are typically employed for such studies.
- Synthetic Routes: The target compound’s synthesis aligns with methods for thiosemicarbazone derivatives (e.g., reflux with HCl in ethanol ), whereas Compounds 4 and 5 require multistep heterocyclization.
Functional Group Comparisons
- Thiazole vs. Thiazolidinone: The target compound’s 4-oxo-4,5-dihydrothiazole differs from the thiazolidinone ring in Compounds 5–7 , impacting electron distribution and reactivity.
Research Findings and Implications
Computational Analysis
For instance, the electron-withdrawing oxo group in the thiazole ring may polarize the hydrazone linkage differently than fluorophenyl substituents in Compounds 4–4.
Biological Activity
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. Hydrazones, in general, are known for their diverse biological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this specific hydrazone derivative.
Synthesis
The synthesis of 4-hydroxybenzaldehyde hydrazones typically involves the condensation reaction between 4-hydroxybenzaldehyde and hydrazine derivatives. The process can be optimized using various techniques, including microwave-assisted synthesis, which has shown to enhance yield and reduce reaction time significantly.
Antimicrobial Activity
Hydrazones derived from 4-hydroxybenzaldehyde have been evaluated for their antimicrobial properties against various bacterial and fungal strains. In a study involving several synthesized hydrazones:
- Compounds 7c, 7e, and 7g exhibited weak antibacterial activity against Bacillus subtilis and Escherichia coli at concentrations of 200 µg/mL.
- The presence of electron-donating groups on the aldehyde moiety enhanced antibacterial activity slightly .
Table 1: Antimicrobial Activity of Selected Hydrazones
| Compound | Activity Against Bacillus subtilis | Activity Against E. coli | Concentration (µg/mL) |
|---|---|---|---|
| 7c | Weak | Weak | 200 |
| 7e | Weak | Weak | 200 |
| 7g | Weak | Weak | 200 |
Anticancer Activity
Research has also indicated that certain derivatives of 4-hydroxybenzaldehyde show promising anticancer activity. For instance:
- A derivative showed significant cytotoxic effects against the NIH3T3 cell line with an IC50 value of approximately 0.632 mM .
- Other studies have demonstrated that hydrazone derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects superior to established chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity of Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| II | NIH3T3 | 0.632 | Cytotoxicity |
| V | HCT116 | <3.1 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The biological activity of hydrazones is closely linked to their structural features. Key factors influencing their efficacy include:
- Substituents on the Benzene Ring : Electron-donating groups tend to enhance antibacterial activity.
- Presence of Heterocycles : Compounds containing thiazole rings have shown increased potency against various pathogens and cancer cell lines .
- Chelation Properties : Some hydrazones exhibit strong iron-chelating abilities that contribute to their antimalarial activities by inhibiting heme polymerization in malaria parasites .
Case Studies
Several case studies highlight the effectiveness of hydrazones derived from 4-hydroxybenzaldehyde:
- Antimalarial Activity : A series of benzothiazole hydrazones were synthesized and evaluated for their antimalarial properties in vitro and in vivo, showing significant suppression of parasite growth in murine models .
- Antioxidant Properties : Certain derivatives demonstrated potent antioxidant activities, which may contribute to their protective effects against oxidative stress in various biological systems .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 4-hydroxybenzaldehyde derivatives with 5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine in ethanol or DMF, catalyzed by glacial acetic acid. For example, refluxing equimolar reactants in ethanol for 4–7 hours under acidic conditions yields the hydrazone, followed by solvent evaporation and recrystallization from ethanol-DMF mixtures to purify the product (65–85% yields) . Optimization includes adjusting reflux duration (monitored via TLC), solvent polarity, and catalyst concentration to enhance yield and purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Characterization relies on IR (to confirm C=N and N-H stretches), and NMR (to verify hydrazone linkage and aromatic/thiazole protons), and mass spectrometry (for molecular ion validation). High-performance liquid chromatography (HPLC) with UV detection or LC-MS can assess purity, particularly for detecting unreacted precursors or side products. Crystallization conditions (e.g., solvent mixtures like DMF-acetic acid) are critical for obtaining single crystals suitable for X-ray diffraction .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for structural analysis?
Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) mixed with acetic acid (1:1 v/v) at 4°C promotes crystal growth. Seed crystals or gradient cooling (from 60°C to room temperature over 48 hours) may improve lattice formation. For challenging cases, vapor diffusion with ethanol or ether as an antisolvent can induce crystallization .
Advanced Research Questions
Q. What role do SHELX programs play in refining the crystal structure of this compound, and how are data contradictions addressed?
SHELXL is widely used for small-molecule refinement, leveraging least-squares algorithms to optimize atomic coordinates and displacement parameters. Discrepancies in thermal motion or occupancy are resolved by iteratively adjusting restraint parameters (e.g., SIMU/DELU for anisotropic displacement) and validating against Fo/Fc maps. For twinned crystals, SHELXL’s TWIN/BASF commands model twin domains, while SHELXD assists in phase determination for challenging datasets .
Q. How can Multiwfn be applied to analyze the electronic structure and reactivity of this hydrazone derivative?
Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., the hydrazone N-H and thiazole S atoms). Bond order analysis reveals delocalization in the thiazole-hydrazone π-system, while electron localization function (ELF) plots clarify charge transfer dynamics. Wavefunction-derived metrics, such as Fukui indices, predict regioselectivity in electrophilic substitution or coordination reactions .
Q. What methodological considerations are critical when evaluating the compound’s biological activity across cell lines?
Standard protocols (e.g., SRB or MTT assays) require dose-response curves (0.1–100 µM) across diverse cell lines (e.g., MCF-7, HEPG-2) with controls for solvent effects (e.g., DMSO ≤0.5%). Conflicting cytotoxicity data may arise from variations in incubation time (24 vs. 72 hours), serum concentration in media, or cell passage number. Triangulation with apoptosis assays (flow cytometry) and ROS detection clarifies mechanisms .
Q. How can longitudinal studies resolve contradictions in the compound’s pharmacological effects?
Time-series experiments (e.g., three-wave panel designs) assess acute vs. chronic effects. For instance, short-term exposure (1 week) may show pro-apoptotic activity, while prolonged exposure (1 year) could induce resistance via upregulation of efflux pumps (e.g., P-gp). Structural analogs with modified substituents (e.g., methoxy vs. chloro groups) help isolate structure-activity relationships (SAR) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral or crystallographic data using multiple software (e.g., Olex2 vs. SHELXL) and reference analogous structures in the Cambridge Structural Database .
- Biological Replicability : Use ≥3 biological replicates and standardized cell culture conditions (e.g., CO levels, FBS batches) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
